Structural Uniqueness: N-Desmethyl Differentiation from Parent Drug Taltirelin and In-Class Impurities
Taltirelin Impurity 3 is the only impurity among the five common taltirelin related substances that lacks the N-methyl substituent on the hexahydropyrimidine-2,6-dione ring. Compared with taltirelin (MW 405.41, C₁₇H₂₃N₇O₅), Impurity 3 (MW 391.38, C₁₆H₂₁N₇O₅) has a molecular weight difference of -14.03 Da (ΔCH₂) . This structural deletion is synthetically significant: in the original medicinal chemistry SAR, the non-methylated analog (compound 14a in Suzuki et al., 1990) displayed substantially lower CNS activity than the N-methylated compound 14b (taltirelin), with taltirelin showing 30-90-fold greater potency than TRH in spontaneous locomotor activity and reserpine-induced hypothermia antagonism assays [1]. The absence of the N-methyl group thus distinguishes Impurity 3 as a unique marker for incomplete methylation during taltirelin synthesis and as a potential degradation product under demethylating conditions [2].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 391.38 g/mol; C₁₆H₂₁N₇O₅ |
| Comparator Or Baseline | Taltirelin: MW 405.41 g/mol; C₁₇H₂₃N₇O₅ |
| Quantified Difference | ΔMW = -14.03 Da; ΔFormula = -CH₂ |
| Conditions | Exact mass calculation (monoisotopic); ChemicalBook & Axios Research data sheets |
Why This Matters
Procurement of the correct N-desmethyl impurity standard is mandatory for accurate HPLC peak identification and quantification of incomplete methylation byproducts in taltirelin API, directly impacting pharmacopeial monograph compliance (USP/EP) and ANDA/DMF filing success.
- [1] Suzuki M, Sugano H, Matsumoto K, Yamamura M, Ishida R. Synthesis and central nervous system actions of thyrotropin-releasing hormone analogues containing a dihydroorotic acid moiety. J Med Chem. 1990;33(8):2130-2137. PMID: 2115588. View Source
- [2] Dihydroorotic acid derivatives, processes for their preparing and pharmaceutical composition containing them. Patent EP 0 123 310 / US 4,611,053. Tanabe Seiyaku Co., Ltd. (1984). View Source
